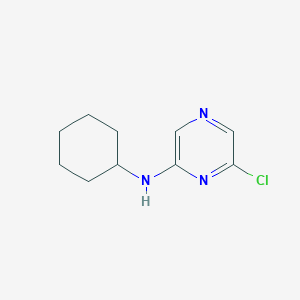

6-chloro-N-cyclohexylpyrazin-2-amine

Description

Molecular Architecture and Structural Features within Pyrazine (B50134) Chemistry

The molecular structure of 6-chloro-N-cyclohexylpyrazin-2-amine is defined by a central pyrazine ring. Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core structure is electron-deficient due to the electronegativity of the nitrogen atoms.

The pyrazine ring of this compound is functionalized with two key substituents:

A chloro group at position 6. As an electron-withdrawing group, the chlorine atom further decreases the electron density of the aromatic ring, influencing its reactivity.

An N-cyclohexylamino group at position 2. This substituent consists of a secondary amine linking a bulky, non-planar cyclohexyl ring to the pyrazine core. The nitrogen atom of the amino group acts as an electron-donating group through resonance, which can modulate the electronic properties of the pyrazine system.

The combination of these electron-donating and electron-withdrawing groups on the same pyrazine ring creates a specific electronic environment that dictates its chemical behavior, particularly in nucleophilic substitution reactions.

Table 1: Physicochemical Properties of 6-Chloro-N-cyclohexylpyrazin-2-amine

| Property | Value |

| CAS Number | 1448343-69-8 |

| Molecular Formula | C₁₀H₁₄ClN₃ |

| Molecular Weight | 211.69 g/mol |

| Canonical SMILES | C1CCC(CC1)NC2=NC=C(C=N2)Cl |

Strategic Importance as a Building Block in Organic Synthesis

The primary significance of 6-chloro-N-cyclohexylpyrazin-2-amine in contemporary research lies in its role as a key intermediate for the synthesis of complex heterocyclic compounds. It serves as a foundational scaffold upon which additional molecular complexity can be built.

A notable application is its use as a reactant in the synthesis of potent and selective inhibitors of Spleen Tyrosine Kinase (SYK), an enzyme implicated in inflammatory diseases. In this context, the compound is utilized in a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. The chlorine atom on the pyrazine ring is a reactive site for this type of transformation.

In a documented synthetic route, 6-chloro-N-cyclohexylpyrazin-2-amine is coupled with another amine-containing molecule, such as 7H-pyrrolo[2,3-d]pyrimidin-4-amine. The Buchwald-Hartwig reaction facilitates the formation of a new carbon-nitrogen (C-N) bond, displacing the chlorine atom and linking the two heterocyclic systems. This specific transformation highlights the compound's strategic value, as the resulting product is a direct precursor to the final kinase inhibitor. The reaction demonstrates the utility of the chloro-substituent as a leaving group in a crucial bond-forming step. wikipedia.org

Table 2: Application in a Buchwald-Hartwig Cross-Coupling Reaction

| Reactant A | Reactant B | Catalyst/Reagents | Product | Reaction Type |

| 6-chloro-N-cyclohexylpyrazin-2-amine | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N²-cyclohexyl-N⁶-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazine-2,6-diamine | Buchwald-Hartwig Amination |

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-N-cyclohexylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-9-6-12-7-10(14-9)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOXULWILQPIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440361 | |

| Record name | 6-Chloro-N-cyclohexylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642459-26-5 | |

| Record name | 6-Chloro-N-cyclohexylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro N Cyclohexylpyrazin 2 Amine and Its Analogs

Conventional Synthetic Approaches

Conventional methods for the synthesis of substituted pyrazines often rely on well-established reactions such as amidation, halogenation, and the interconversion of functional groups on the pyrazine (B50134) core.

A common strategy for the synthesis of N-substituted aminopyrazines involves the amidation of pyrazine carboxylic acids or their derivatives, followed by halogenation, or vice versa. For instance, a plausible route to 6-chloro-N-cyclohexylpyrazin-2-amine could begin with the chlorination of a suitable pyrazine precursor, followed by a nucleophilic substitution with cyclohexylamine (B46788). Alternatively, an aminopyrazine can be halogenated.

The halogenation of 2-aminopyrazine (B29847) has been studied, with various reagents and conditions yielding different products. thieme.dethieme-connect.com The use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), allows for the controlled introduction of halogen atoms onto the pyrazine ring. thieme-connect.comthieme-connect.com For example, the reaction of 2-aminopyrazine with NCS in acetonitrile (B52724) can yield 2-amino-6-chloropyrazine (B134898). thieme-connect.com Subsequent N-alkylation with a cyclohexyl group would lead to the target compound.

Another conventional approach is the condensation of a pyrazine carboxylic acid chloride with an amine. For example, 6-chloropyrazine-2-carboxylic acid chloride can be reacted with various anilines to produce a series of amides. nih.gov A similar reaction with cyclohexylamine would yield the corresponding amide, which could then be reduced to the desired amine.

| Reagent | Conditions | Product | Yield | Reference |

| NCS | Acetonitrile, room temp. | 2-amino-6-chloropyrazine | Good | thieme-connect.com |

| NBS | Acetonitrile, room temp. | 2-amino-5-bromopyrazine | High | thieme-connect.com |

| NBS (3.3 eq) | Acetonitrile, heat | 2-amino-3,5-dibromopyrazine | 38% | thieme-connect.com |

| 6-chloropyrazine-2-carboxylic acid chloride | Substituted anilines | Substituted amides | - | nih.gov |

The synthesis of analogs of 6-chloro-N-cyclohexylpyrazin-2-amine can be achieved through various functional group interconversions on the pyrazine ring. These transformations allow for the introduction of different substituents at various positions of the pyrazine core.

A key transformation is the synthesis of aminopyrazines from other functional groups. For instance, a nitro group on the pyrazine ring can be reduced to an amino group. The nitration of pyrazines with electron-donating groups can be achieved using a super-acid system, followed by reduction of the nitro group using methods like Raney Ni catalytic hydrogenation. researchgate.net

Another important interconversion is the conversion of a hydroxyl group to a chloro group. Pyrazinols (hydroxypyrazines) can be synthesized through various methods and subsequently converted to the corresponding chloropyrazines using reagents like phosphorus oxychloride (POCl₃). This chloropyrazine can then undergo nucleophilic substitution with an amine.

Furthermore, a process for preparing 3-alkoxy-5-alkyl-pyrazine-2-amines involves the halogenation of an oxypyrazinecarboxylic acid salt, followed by reaction with an alcohol to form an alkoxy derivative, and subsequent reduction. google.com

| Starting Material | Transformation | Reagent/Condition | Product | Reference |

| 2,6-diaminopyridine | Nitration | Super-acid system | 2,6-diamino-3,5-dinitropyridine | researchgate.net |

| 2,6-diamino-3,5-dinitropyridine | Reduction | Raney Ni, H₂ | 2,3,5,6-tetraaminopyridine | researchgate.net |

| Pyrazinol | Chlorination | POCl₃ | Chloropyrazine | General Method |

| Oxypyrazine carbonitrile | Hydrolysis, Halogenation, Alkoxylation, Reduction | Various | 3-alkoxy-5-alkyl-pyrazine-2-amine | google.com |

Advanced and Catalytic Synthesis Strategies

Modern synthetic chemistry offers a range of advanced and catalytic methods for the efficient construction of complex molecules like 6-chloro-N-cyclohexylpyrazin-2-amine and its analogs. These methods often provide higher yields, greater functional group tolerance, and more environmentally friendly reaction conditions compared to conventional approaches.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and have been successfully applied to pyrazine chemistry.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of a halo- or trifluoromethanesulfonyloxypyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or vinyl substituents onto the pyrazine ring. For example, 2-chloropyrazine (B57796) can be coupled with various arylboronic acids using a palladium(II) ONO pincer complex as a catalyst. researchgate.net Similarly, solid-supported chloropyrimidines have been successfully used in Suzuki couplings with arylboronic acids. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with a halide or triflate. wikipedia.org This reaction is also applicable to pyrazine systems for the formation of carbon-carbon bonds. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly valuable for the synthesis of N-aryl and N-alkyl aminopyrazines from chloropyrazines and the corresponding amines. A combination of a palladium catalyst and a suitable ligand enables the amination of chloroheteroarenes with secondary amines at ambient temperature. organic-chemistry.org

| Reaction | Substrates | Catalyst System | Product | Reference |

| Suzuki Coupling | 2-chloropyrazine, arylboronic acids | Pd(II) ONO pincer complex | 2-arylpyrazines | researchgate.net |

| Stille Coupling | Organostannane, organic halide | Palladium catalyst | Coupled product | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Chloroheteroarene, secondary amine | Pd/PTABS | N-substituted heteroarylamine | organic-chemistry.org |

Direct N-alkylation or N-arylation of aminopyrazines provides a straightforward route to compounds like 6-chloro-N-cyclohexylpyrazin-2-amine.

Reductive Amination: Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines. harvard.edu This process involves the reaction of a primary or secondary amine with a ketone or aldehyde to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of 6-chloro-N-cyclohexylpyrazin-2-amine, 2-amino-6-chloropyrazine could be reacted with cyclohexanone (B45756) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com This method avoids the overalkylation that can be an issue with direct alkylation using alkyl halides. harvard.edu

| Reaction | Starting Materials | Reducing Agent | Product | Reference |

| Reductive Amination | 2-amino-6-chloropyrazine, Cyclohexanone | NaBH₃CN or NaBH(OAc)₃ | 6-chloro-N-cyclohexylpyrazin-2-amine | harvard.edumasterorganicchemistry.com |

| Reductive Amination | Primary amine, Ketone/Aldehyde | NaBH₃CN | Secondary amine | youtube.com |

The application of green chemistry principles to the synthesis of pyrazines aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, catalysts, and reaction conditions, as well as the development of one-pot syntheses to minimize waste.

One-pot syntheses are particularly attractive as they reduce the number of work-up and purification steps, saving time, solvents, and energy. A one-pot method for the preparation of pyrazine derivatives has been reported, which is described as cost-effective and environmentally benign. tandfonline.comtandfonline.com

Biocatalysis offers a green alternative to traditional chemical methods. For example, a continuous-flow system has been developed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines using an immobilized lipase (B570770) as a catalyst. rsc.orgnih.gov This enzymatic approach can be conducted in greener solvents at mild temperatures. rsc.org

| Green Chemistry Approach | Description | Example | Reference |

| One-pot synthesis | Multiple reaction steps are carried out in a single reactor without isolating intermediates. | Preparation of pyrazine derivatives from benzil (B1666583) and ethylene (B1197577) diamine in aqueous methanol. | tandfonline.com |

| Biocatalysis | Use of enzymes as catalysts for chemical transformations. | Lipozyme® TL IM catalyzed synthesis of pyrazinamide derivatives in a continuous-flow system. | rsc.orgnih.gov |

Novel Cyclization and Ring Closure Methods for Pyrazine Derivatives

The construction of the pyrazine ring, a core component of many biologically active compounds, has been the subject of extensive research, leading to the development of several novel cyclization and ring closure strategies. These methods offer alternatives to traditional condensation reactions, often providing improved efficiency, atom economy, and access to a broader range of substituted pyrazines. tandfonline.com

One innovative approach involves the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by earth-abundant manganese pincer complexes. nih.govacs.org This method is environmentally benign, producing only hydrogen gas and water as byproducts. acs.org The reaction proceeds through the formation of a 2,5-dihydropyrazine intermediate, which then undergoes a rapid, metal-catalyzed dehydrogenation to yield the stable, aromatic pyrazine derivative. nih.govacs.org The versatility of this reaction has been demonstrated for the synthesis of various 2,5-dialkyl-substituted symmetrical pyrazines. acs.org

Another strategy involves the cyclization of specifically designed acyclic precursors. For instance, heating 2,3-bis(arylideneamino)-3-cyanoarylamides in a solvent like DMSO can induce cyclization to form a 1,2-dihydropyrazine, which serves as a direct precursor to the final pyrazine product. researchgate.net More complex, late-stage pyrazine-forming reactions have been employed in the total synthesis of natural products. nih.gov An example is the reaction between an α-azidoketone and an α-aminomethyloxime, which upon treatment with reagents like polyvinylpyridine and dibutyltin (B87310) dichloride, cyclizes to form the pyrazine core. nih.gov

Reductive cyclization is another powerful technique. In the synthesis of phenazines, which contain a fused pyrazine ring, a key step can be the reductive cyclization of a precursor like 1-amino-2-nitrophenazine derivative using sodium borohydride/sodium ethoxide. nih.gov Furthermore, condensation reactions of α-dicarbonyl compounds with diamines remain a staple, with variations such as the reaction of 3,4-diaminofurazan (B49099) with substituted phenylglyoxals leading to the formation of fused pyrazine systems like furazano[3,4-b]pyrazine derivatives. researchgate.net

Table 1: Overview of Novel Pyrazine Synthesis Methods

| Method | Precursors | Key Features | Byproducts |

|---|---|---|---|

| Dehydrogenative Coupling | 2-Amino Alcohols | Manganese pincer catalyst; Atom-economical. nih.govacs.org | H₂ and H₂O acs.org |

| Precursor Cyclization | 2,3-bis(arylideneamino)-3-cyanoarylamides | Thermal induction in DMSO. researchgate.net | Varies |

| Late-Stage Cyclization | α-Azidoketone and α-aminomethyloxime | Used in complex natural product synthesis. nih.gov | Varies |

| Reductive Cyclization | 1-Amino-2-nitrophenazine derivatives | Forms fused pyrazine systems (phenazines). nih.gov | Varies |

| Condensation | 3,4-Diaminofurazan and Phenylglyoxals | Creates fused heterocyclic systems. researchgate.net | H₂O |

Precursor Roles and Synthetic Versatility of Halogenated Pyrazines

Halogenated pyrazines are exceptionally valuable building blocks in organic synthesis, primarily due to the electron-deficient nature of the pyrazine ring, which is further enhanced by the presence of halogen substituents. rsc.orgmdpi.com This electronic characteristic makes them highly susceptible to functionalization through various reaction types, establishing their role as versatile precursors for more complex molecules. rsc.org

The high electron deficiency of the pyrazine system readily facilitates aromatic nucleophilic substitution (SNAr) reactions. rsc.org Halogens on the pyrazine ring can be displaced by a wide range of nucleophiles, providing a straightforward method for introducing new functional groups. This reactivity has been a cornerstone of pyrazine chemistry long before the widespread adoption of cross-coupling methods. rsc.org

In modern synthetic chemistry, the true versatility of halogenated pyrazines is demonstrated by their extensive use in transition metal-catalyzed cross-coupling reactions. rsc.org These reactions represent powerful tools for carbon-carbon and carbon-heteroatom bond formation. Halogenated pyrazines have proven to be competent substrates in a variety of these transformations:

Suzuki Coupling: The palladium-catalyzed reaction of chloropyrazines with aryl boronic acids is a well-established method for creating aryl-substituted pyrazines. rsc.org The commercial availability and reactivity of chloropyrazines make them popular substrates for synthesizing pharmaceutical intermediates. rsc.orgmdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. For example, the chlorine atom of 2-chloro-5-trifluoromethoxypyrazine can be successfully replaced by various nitrogen nucleophiles under palladium catalysis. mdpi.com

Sonogashira Coupling: This reaction enables the introduction of alkyne moieties. The utility of 2-chloro-5-trifluoromethoxypyrazine has been demonstrated in Sonogashira couplings, linking it to terminal alkynes. mdpi.com

Negishi and Stille Couplings: These reactions further expand the toolkit for C-C bond formation, using organozinc and organotin reagents, respectively. Halogenated pyrazines can serve as the electrophilic partners in these powerful coupling methods. rsc.org

The utility of these compounds extends to their use in condensation reactions. For instance, halogenated pyrazine precursors are employed in Claisen-Schmidt condensations to produce pyrazine-based chalcones, which have been investigated for their biological activities. nih.gov This highlights how halogenated pyrazines serve as a gateway to a diverse array of functionalized molecules with potential applications in medicinal chemistry and materials science. tandfonline.comrsc.org

Table 2: Cross-Coupling Reactions Utilizing Halogenated Pyrazines

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Boronic Acids/Esters | Palladium-phosphine complex rsc.org | C-C (Aryl) |

| Buchwald-Hartwig Amination | Amines | Palladium-phosphine complex mdpi.com | C-N |

| Sonogashira Coupling | Terminal Alkynes | Palladium/Copper mdpi.com | C-C (Alkynyl) |

| Negishi Coupling | Organozinc Reagents | Palladium or Nickel rsc.org | C-C |

| Stille Coupling | Organotin Reagents | Palladium rsc.org | C-C |

| Kumada-Corriu Coupling | Grignard Reagents | Palladium or Nickel mdpi.com | C-C |

Chemical Reactivity and Mechanistic Investigations of 6 Chloro N Cyclohexylpyrazin 2 Amine

Nucleophilic and Electrophilic Reactivity Profiles

The pyrazine (B50134) ring is an inherently electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. This electronic characteristic significantly reduces the ring's susceptibility to electrophilic aromatic substitution while enhancing its reactivity toward nucleophiles. thieme-connect.deslideshare.net

The reactivity of 6-chloro-N-cyclohexylpyrazin-2-amine is further modulated by its substituents:

Chloro Group: As an inductively electron-withdrawing group, the chlorine atom further deactivates the pyrazine ring toward electrophilic attack. However, it concurrently activates the carbon atom to which it is attached (C-6) for nucleophilic aromatic substitution, where it serves as a competent leaving group. thieme-connect.de

Cyclohexylamino Group: The amino group at the C-2 position acts as an electron-donating group through resonance (+M effect), increasing the electron density of the pyrazine ring. This activating effect can partially counteract the deactivating influence of the ring nitrogens and the chloro group.

Electrophilic Reactivity: Direct electrophilic substitution on the pyrazine ring, such as nitration or Friedel-Crafts acylation, is generally difficult and requires harsh conditions. thieme-connect.deyoutube.com Electrophilic attack, when it occurs, is more likely to happen at a ring nitrogen atom (e.g., protonation or alkylation) rather than on a ring carbon. youtube.com The presence of the activating amino group makes electrophilic substitution more feasible than on an unsubstituted pyrazine, though still challenging.

Nucleophilic Reactivity: The compound's primary mode of reactivity involves the pyrazine core acting as an electrophile. The electron-poor nature of the ring, augmented by the chloro substituent, makes the C-6 position highly susceptible to attack by a wide range of nucleophiles. thieme-connect.de Furthermore, the secondary amine of the cyclohexylamino moiety possesses a lone pair of electrons, allowing it to function as a nucleophile in various reactions.

Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Pyrazine Core

The most prominent reaction pathway for 6-chloro-N-cyclohexylpyrazin-2-amine is the nucleophilic aromatic substitution (SNAr) of the chlorine atom. Halogenated pyrazines are notably more reactive in SNAr reactions than their corresponding halopyridine or halobenzene analogs. thieme-connect.de This enhanced reactivity is attributed to the ability of the two ring nitrogen atoms to effectively stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. researchgate.netnih.gov

The mechanism is typically a two-step addition-elimination process:

Addition: A nucleophile attacks the electrophilic carbon atom at the C-6 position, breaking the aromaticity of the ring and forming a tetrahedral intermediate.

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

A diverse range of nucleophiles can be employed to displace the chlorine atom. Studies on analogous chloropyrazines demonstrate successful reactions with various nitrogen, oxygen, and sulfur nucleophiles. nih.gov The electron-donating cyclohexylamino group at C-2 influences the regioselectivity of nucleophilic attack on related dichloropyrazines, directing incoming nucleophiles to the position para to it (C-5), but in this monosubstituted case, it primarily activates the ring for substitution at C-6. researchgate.net

| Nucleophile | Solvent/Base | General Product Type | Reference |

|---|---|---|---|

| Morpholine | Water / K3PO4 | 2-Amino-6-morpholinopyrazine derivative | nih.gov |

| Sodium Methoxide | Methanol | 2-Amino-6-methoxypyrazine derivative | thieme-connect.de |

| Sodium Bisulfide (NaSH) | Aqueous solution | 6-Amino-pyrazine-2-thiol derivative | Generic SNAr |

| Pyrrolidine | Ethanol / K2CO3 | 2-Amino-6-(pyrrolidin-1-yl)pyrazine derivative | researchgate.net |

Reactions at the Cyclohexylamino Moiety

The secondary amine of the N-cyclohexylamino group is itself a nucleophilic center and can undergo reactions typical of secondary amines, such as acylation and alkylation.

Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives. This transformation converts the secondary amine into a tertiary amide.

Alkylation: The nitrogen can also be alkylated using alkyl halides, although this reaction can be less straightforward due to the potential for competing SNAr at the C-6 position or over-alkylation to form a quaternary ammonium (B1175870) salt.

The nucleophilicity of the amino group is somewhat tempered by the delocalization of its lone pair into the electron-deficient pyrazine ring. Nevertheless, it remains sufficiently reactive for these transformations. nih.gov

| Reagent | Reaction Type | Functional Group Formed | Reference |

|---|---|---|---|

| Acetyl Chloride / Pyridine | Acylation | N-acetyl-N-cyclohexylamino group (Amide) | nih.gov |

| Methyl Iodide / K2CO3 | Alkylation | N-cyclohexyl-N-methylamino group | Generic Amine Alkylation |

| Benzoyl Chloride / Et3N | Acylation | N-benzoyl-N-cyclohexylamino group (Amide) |

Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at the C-6 position, significantly expanding the synthetic utility of 6-chloro-N-cyclohexylpyrazin-2-amine.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrazine with an organoboron reagent, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. It is a robust method for forming bi-aryl structures. Catalysts such as Pd(dppb)Cl2 have proven effective for the Suzuki coupling of chloropyrazines. rsc.org

Buchwald-Hartwig Amination: This reaction enables the formation of a new C-N bond by coupling the chloropyrazine with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It offers a complementary method to classical SNAr for amination, often proceeding under milder conditions and with a broader substrate scope. wikipedia.orglibretexts.org

Sonogashira Coupling: This involves the reaction of the chloropyrazine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynylated pyrazine. This reaction proceeds efficiently with chloropyrazine substrates. rsc.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | C-C (Aryl) | Pd(dppb)Cl2 / Base | rsc.org |

| Buchwald-Hartwig | R2NH | C-N (Amine) | Pd2(dba)3 / Ligand / Base | wikipedia.orgorganic-chemistry.org |

| Sonogashira | RC≡CH | C-C (Alkynyl) | Pd(PPh3)4 / CuI / Base | rsc.org |

| Heck | Alkene | C-C (Vinyl) | Pd(OAc)2 / Ligand / Base | clockss.org |

Cycloaddition and Rearrangement Reactions

The electron-deficient nature of the pyrazine ring allows it to participate as a 4π component (azadiene) in inverse-electron-demand Diels-Alder (IEDDA) reactions. thieme-connect.comresearchgate.net In this type of cycloaddition, the electron-poor diene (the pyrazine) reacts with an electron-rich dienophile, such as an enamine, enol ether, or a strained alkene. thieme-connect.comd-nb.info

The typical reaction pathway involves:

A [4+2] cycloaddition of the dienophile across one of the C=N-C=N fragments of the pyrazine ring.

The resulting bicyclic intermediate is often unstable and undergoes a retro-Diels-Alder reaction, leading to the extrusion of a stable small molecule (e.g., hydrogen cyanide) to form a new, more stable aromatic system, such as a substituted pyridine. thieme-connect.comthieme-connect.com

It is important to note that the presence of the electron-donating amino group on the pyrazine ring can reduce its reactivity in IEDDA reactions, as these transformations are most efficient with highly electron-deficient dienes. thieme-connect.comresearchgate.net Consequently, more forcing conditions or highly reactive dienophiles may be required.

Oxidation and Reduction Pathways

The 6-chloro-N-cyclohexylpyrazin-2-amine molecule possesses several sites susceptible to oxidation and reduction.

Oxidation: The pyrazine ring nitrogens can be oxidized to their corresponding N-oxides using oxidizing agents like peroxy acids (e.g., m-CPBA). The formation of 2-aminopyrazine (B29847) 1-oxides through condensation reactions is a known synthetic route, indicating the stability of such structures. rsc.org Oxidation provides a way to alter the electronic properties of the pyrazine ring, which can subsequently modify its reactivity in other transformations.

Reduction:

Catalytic Hydrogenation: This is a common method for both ring reduction and dehalogenation. Depending on the catalyst (e.g., Pd, Pt, Ni) and reaction conditions, several outcomes are possible. A frequent and synthetically useful transformation is the hydrogenolysis of the carbon-chlorine bond to replace the chlorine atom with hydrogen. Under more vigorous conditions, the aromatic pyrazine ring itself can be reduced to a saturated piperazine (B1678402) ring.

Chemical Reduction: The chloro group can also be removed by dissolving metal reduction or with hydride reagents. The choice of reducing agent is critical to avoid unintended reduction of other functional groups.

Radical-Mediated Transformations of 6-Chloro-N-cyclohexylpyrazin-2-amine

Following a comprehensive review of scientific literature and chemical databases, no specific research detailing the radical-mediated transformations of 6-chloro-N-cyclohexylpyrazin-2-amine could be identified. While the pyrazine core is a common motif in various areas of chemical research, including materials science and pharmaceuticals, and radical-mediated reactions are a well-established class of transformations in organic synthesis, the intersection of these fields with the specific substrate, 6-chloro-N-cyclohexylpyrazin-2-amine, does not appear to be a documented area of investigation.

General principles of radical chemistry would suggest potential reactivity at several sites on the molecule. For instance, the carbon-chlorine bond could, under appropriate photolytic or radical-initiating conditions, undergo homolytic cleavage to form a pyrazinyl radical. This reactive intermediate could then potentially participate in a variety of radical processes, such as hydrogen atom abstraction, addition to unsaturated systems, or cyclization reactions. Additionally, the N-H bond of the secondary amine or the C-H bonds on the cyclohexyl ring could be susceptible to hydrogen atom abstraction by highly reactive radical species.

However, without specific experimental data or theoretical studies, any discussion of reaction pathways, potential products, or mechanistic details would be purely speculative. The electronic properties of the pyrazine ring, influenced by the chloro and amino substituents, would play a significant role in directing the course of any potential radical reaction.

It is important to note that the absence of published data does not necessarily indicate a lack of reactivity. Rather, it suggests that this particular area of the chemical space of 6-chloro-N-cyclohexylpyrazin-2-amine has not been explored or, if it has, the results have not been disseminated in publicly accessible literature. Further experimental investigation would be required to elucidate the behavior of this compound under radical conditions and to characterize the resulting products and reaction mechanisms.

Derivatization Strategies and Structure Activity Relationship Studies Chemical Focus

Systematic Modification of the Pyrazine (B50134) Scaffold

The pyrazine ring of 6-chloro-N-cyclohexylpyrazin-2-amine offers multiple avenues for systematic modification to probe its structure-activity relationships. The reactivity of the chlorine atom at the C6 position is a key focal point for derivatization. Nucleophilic aromatic substitution reactions can be employed to introduce a variety of functional groups, thereby altering the electronic and steric properties of the molecule.

Furthermore, modifications can be extended to other positions on the pyrazine ring, although this often requires multi-step synthetic sequences starting from different pyrazine precursors. For example, introducing substituents at the C3 or C5 positions could further modulate the molecule's activity and properties.

| Position of Modification | Type of Modification | Potential Impact |

| C6 | Nucleophilic substitution of chlorine | Alters electronic and steric properties, potential for introducing new interaction points. |

| C3 | Introduction of various functional groups | Modulates electronic distribution and molecular shape. |

| C5 | Introduction of various functional groups | Influences overall lipophilicity and steric profile. |

Alterations at the Cyclohexyl Substituent

The N-cyclohexyl group is another critical component for SAR studies. Its size, shape, and lipophilicity can significantly impact how the molecule interacts with biological targets. Alterations to this group can provide valuable insights into the spatial requirements of a potential binding pocket.

Strategies for modifying the cyclohexyl substituent include:

Ring Size Variation: Replacing the cyclohexyl ring with smaller (e.g., cyclopentyl) or larger (e.g., cycloheptyl) cycloalkyl groups can determine the optimal ring size for activity.

Introduction of Substituents: Functional groups such as hydroxyl, amino, or carboxyl groups can be introduced onto the cyclohexyl ring. These modifications can introduce new hydrogen bonding capabilities and alter the polarity of the molecule.

Conformational Restriction: The use of bicyclic or spirocyclic analogs in place of the cyclohexyl ring can lock the conformation of this part of the molecule, which can lead to an increase in binding affinity by reducing the entropic penalty upon binding.

Bioisosteric Replacement: The cyclohexyl group can be replaced with other lipophilic moieties of similar size, such as a phenyl ring or a tert-butyl group, to probe the importance of the aliphatic nature of the ring.

| Modification Strategy | Example | Potential Outcome |

| Ring Size Variation | Cyclopentyl, Cycloheptyl | Determine optimal ring size for binding. |

| Substitution | Hydroxyl, Amino | Introduce new interaction points, alter polarity. |

| Conformational Restriction | Bicyclic analogs | Increase binding affinity through pre-organization. |

| Bioisosteric Replacement | Phenyl, tert-Butyl | Probe the importance of the aliphatic nature of the substituent. |

Exploration of Linker Chemistry and Conjugation

The amine group at the C2 position of the pyrazine ring serves as a convenient handle for conjugation to other molecules or for the introduction of linkers. This is particularly relevant for applications where the 6-chloro-N-cyclohexylpyrazin-2-amine core is intended to be a pharmacophore that is attached to another molecular entity, such as a targeting moiety or a solubilizing group.

Amide bond formation is a common strategy, where the amine group is acylated with a carboxylic acid-containing linker. The length and chemical nature of the linker can be systematically varied to optimize the distance and orientation between the pyrazine core and the conjugated partner. Other conjugation chemistries, such as the formation of ureas or sulfonamides, can also be explored.

Structure-Property Relationships Pertaining to Chemical Behavior and Reactivity

The chemical behavior and reactivity of 6-chloro-N-cyclohexylpyrazin-2-amine and its derivatives are intrinsically linked to their structural features. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, combined with the chloro substituent, makes the ring electron-deficient. This influences its reactivity in various chemical transformations.

The chlorine atom at the C6 position is activated towards nucleophilic aromatic substitution, a key reactive property that is exploited in its derivatization. The rate of this reaction will be influenced by the nature of the nucleophile and the reaction conditions.

The basicity of the amino group at C2 is also a crucial property. It is influenced by the electronic effects of the pyrazine ring and the N-cyclohexyl substituent. This basicity will affect the compound's behavior in acidic or basic media and its ability to form salts.

| Structural Feature | Chemical Property/Reactivity |

| Electron-deficient pyrazine ring | Activated towards nucleophilic substitution at C6. |

| C2-amino group | Basicity influences salt formation and reactivity. |

| N-cyclohexyl and chloro groups | Contribute to overall lipophilicity and solubility. |

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and predict the geometry of molecules. mdpi.com For 6-chloro-N-cyclohexylpyrazin-2-amine, DFT calculations would be used to determine its most stable three-dimensional conformation by optimizing bond lengths, bond angles, and dihedral angles. These calculations provide a foundational understanding of the molecule's electronic properties and reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For 6-chloro-N-cyclohexylpyrazin-2-amine, the pyrazine (B50134) ring, amine group, and chlorine substituent would all influence the energies of these orbitals. DFT calculations would precisely quantify these energy levels.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following values are representative examples for demonstrating the concept and are not derived from specific experimental results for this compound.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; region of electron donation. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; region of electron acceptance. |

| HOMO-LUMO Gap | 5.3 | Energy difference; indicates chemical stability and reactivity. |

Electrostatic Potential (ESP) and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For 6-chloro-N-cyclohexylpyrazin-2-amine, these regions would be concentrated around the electronegative nitrogen atoms of the pyrazine ring and the chlorine atom.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the secondary amine (N-H) would be the most prominent positive site. researchgate.net

Neutral Regions (Green): These areas, such as the cyclohexyl ring's hydrocarbon backbone, have a relatively neutral potential.

The MEP map provides a clear picture of where the molecule is most likely to engage in intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in terms of localized bonds and lone pairs, offering insights into bonding and intramolecular interactions. wisc.edu This method quantifies the charge on each atom and reveals delocalization effects, such as hyperconjugation, which contribute to molecular stability. nih.gov

For 6-chloro-N-cyclohexylpyrazin-2-amine, NBO analysis would calculate the partial charges on each atom, confirming the electronegativity of the nitrogen and chlorine atoms. It would also identify key donor-acceptor interactions, such as the delocalization of electron density from the nitrogen lone pairs into anti-bonding orbitals of the pyrazine ring, which stabilizes the molecule. nih.gov

Table 2: Illustrative Natural Population Analysis (NPA) Charges (Note: These values are representative examples to illustrate the output of an NBO analysis and are not specific experimental data.)

| Atom/Group | Calculated Charge (e) |

| Pyrazine Ring Nitrogens | ~ -0.6 to -0.7 |

| Chlorine Atom (Cl) | ~ -0.2 |

| Amine Nitrogen (NH) | ~ -0.8 |

| Amine Hydrogen (NH) | ~ +0.4 |

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations identify a molecule's minimum energy state, Molecular Dynamics (MD) simulations are used to explore its conformational flexibility over time. For 6-chloro-N-cyclohexylpyrazin-2-amine, MD simulations would be particularly useful for studying the dynamics of the cyclohexyl group. This includes the "chair-boat" conformational flips of the ring and the rotation around the C-N bond connecting it to the pyrazine core. Understanding this flexibility is important as different conformations can exhibit different biological activities or interaction potentials.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational methods are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for chemical reactions involving 6-chloro-N-cyclohexylpyrazin-2-amine. This could include modeling its synthesis pathway to optimize reaction conditions or analyzing its coordination behavior with metal ions, predicting the most favorable binding modes and energies. mdpi.com

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The arrangement of molecules in the solid state is governed by intermolecular forces. Studies on chloro-substituted pyrazin-2-amines have shown the critical role of both hydrogen and halogen bonds in forming extended supramolecular structures. mdpi.com

In the context of its copper(I) bromide complexes, 6-chloro-N-cyclohexylpyrazin-2-amine (referred to as ligand 3 in a systematic study) demonstrates a preference for a bridging coordination mode (μ2-N,N'). mdpi.com The resulting crystal structures are stabilized by a network of intermolecular interactions.

Hydrogen Bonding: The amino group (N-H) acts as a hydrogen bond donor, forming strong interactions with bromide ions from adjacent layers. These N–H∙∙∙Br interactions are crucial for assembling the 3D structure. mdpi.com

Halogen Bonding: The chlorine atom on the pyrazine ring acts as a halogen bond donor, interacting with bromide ions coordinated to the copper center (C–Cl∙∙∙Br–Cu). This type of interaction, where a halogen atom attracts a negative or nucleophilic site, is a significant directional force in crystal engineering. mdpi.commdpi.com The observed distances for these halogen bonds are shorter than the sum of the van der Waals radii, indicating a strong and meaningful interaction. mdpi.com

Table 3: Observed Intermolecular Interaction Data for a 6-chloro-pyrazin-2-amine Complex (Data derived from the study of a copper(I) bromide complex containing the 6-chloro-pyrazin-2-amine ligand. mdpi.com)

| Interaction Type | Bond | Distance (Å) | Angle (°) |

| Hydrogen Bond | N–H∙∙∙Br | 2.3615 | 164.2 |

| Hydrogen Bond | N–H∙∙∙Br | 2.4846 | 158.9 |

| Halogen Bond | C–Cl∙∙∙Br | 3.527 | 158.8 |

These computational and theoretical studies collectively provide a comprehensive understanding of 6-chloro-N-cyclohexylpyrazin-2-amine, from its fundamental electronic properties to its complex intermolecular behavior.

Methodologies for Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of 6-chloro-N-cyclohexylpyrazin-2-amine, distinct signals are expected for the protons on the pyrazine (B50134) ring, the cyclohexyl ring, and the amine nitrogen. The electron-withdrawing nature of the pyrazine ring and the chlorine atom will shift the signals of adjacent protons downfield (to a higher ppm value). oregonstate.edu

The pyrazine ring is expected to show two singlets for its two non-equivalent aromatic protons. The proton on the carbon adjacent to the amino group (H-3) would appear at a different chemical shift than the proton on the carbon between the chlorine and nitrogen atoms (H-5). The N-H proton of the secondary amine is anticipated to appear as a broad signal, the position of which can be highly variable depending on solvent, concentration, and temperature. libretexts.orgjove.com The protons on the cyclohexyl ring will appear as a series of complex, overlapping multiplets in the aliphatic region of the spectrum. The single proton on the carbon directly attached to the nitrogen (H-1') will be the most deshielded of the aliphatic protons. libretexts.orgopenstax.org

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Pyrazine H-3 | 7.5 - 7.8 | Singlet (s) | 1H |

| Pyrazine H-5 | 7.8 - 8.1 | Singlet (s) | 1H |

| Amine N-H | 4.0 - 5.5 | Broad Singlet (br s) | 1H |

| Cyclohexyl C1'-H | 3.5 - 4.0 | Multiplet (m) | 1H |

| Cyclohexyl C2'-6'-H | 1.0 - 2.0 | Multiplet (m) | 10H |

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, ten distinct signals are expected, one for each unique carbon atom. The carbons of the pyrazine ring will resonate in the aromatic region (110-160 ppm), with their exact shifts influenced by the chlorine and amino substituents. ksu.edu.sa The carbon atom bearing the chlorine (C-6) is expected to be significantly downfield, as is the carbon attached to the amino group (C-2). The carbons of the cyclohexyl ring will appear in the aliphatic region (20-60 ppm). openstax.orgdocbrown.info The carbon directly bonded to the nitrogen (C-1') will be the most deshielded among the cyclohexyl carbons. libretexts.org

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazine C-2 | 150 - 155 |

| Pyrazine C-6 | 145 - 150 |

| Pyrazine C-3 | 125 - 130 |

| Pyrazine C-5 | 120 - 125 |

| Cyclohexyl C-1' | 50 - 55 |

| Cyclohexyl C-2'/C-6' | 30 - 35 |

| Cyclohexyl C-3'/C-5' | 25 - 30 |

| Cyclohexyl C-4' | 24 - 28 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups within a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to specific molecular vibrations (stretching, bending).

For 6-chloro-N-cyclohexylpyrazin-2-amine, key characteristic bands would include:

N-H Stretch: A single, sharp to moderately broad absorption band for the secondary amine N-H bond is expected in the region of 3300-3500 cm⁻¹. openstax.orgpressbooks.pub

C-H Stretches: Aromatic C-H stretching vibrations from the pyrazine ring are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group will appear just below 3000 cm⁻¹. vscht.cz

C=N and C=C Stretches: The pyrazine ring will exhibit characteristic stretching vibrations for its C=N and C=C bonds in the 1400-1620 cm⁻¹ region. researchgate.netacs.org

N-H Bend: An N-H bending vibration is typically observed around 1500-1600 cm⁻¹. libretexts.org

C-N Stretch: The stretching vibration for the C-N bond is expected in the 1250-1350 cm⁻¹ range for the aromatic C-N and 1020-1250 cm⁻¹ for the aliphatic C-N. orgchemboulder.com

C-Cl Stretch: A strong absorption corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrazine ring. nih.govresearchgate.netresearchgate.net

Predicted IR/Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch | Aromatic (Pyrazine) | 3000 - 3100 |

| C-H Stretch | Aliphatic (Cyclohexyl) | 2850 - 2960 |

| C=N / C=C Stretch | Pyrazine Ring | 1400 - 1620 |

| N-H Bend | Secondary Amine | 1500 - 1600 |

| C-N Stretch | Aryl-Amine | 1250 - 1350 |

| C-Cl Stretch | Aryl-Halide | 600 - 800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

The molecular formula for 6-chloro-N-cyclohexylpyrazin-2-amine is C₁₀H₁₄ClN₃, giving it a monoisotopic mass of approximately 211.09 Da. A key feature in the mass spectrum will be the molecular ion peak (M⁺˙). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum will display two peaks for the molecular ion: one at m/z 211 (for the ³⁵Cl isotope) and another at m/z 213 (for the ³⁷Cl isotope), with a characteristic intensity ratio of approximately 3:1.

The fragmentation of the molecule under electron ionization is expected to follow predictable pathways for amines and halogenated aromatics. libretexts.org Key fragmentation processes would include:

Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. For this molecule, the most likely alpha-cleavage would involve the loss of a C₅H₁₀ fragment from the cyclohexyl ring, leading to a prominent ion. future4200.com

Loss of Cyclohexyl Radical: Cleavage of the C-N bond can result in the loss of a cyclohexyl radical (•C₆H₁₁), leaving a charged aminopyrazine fragment.

Loss of Chlorine: The molecule may also lose a chlorine atom (•Cl) or a molecule of HCl.

Predicted Mass Spectrometry Data

| m/z Value | Identity | Notes |

| 211 / 213 | [M]⁺˙ | Molecular ion peak, showing 3:1 isotopic pattern for Chlorine. |

| 182 / 184 | [M - C₂H₅]⁺˙ | Alpha-cleavage fragmentation of the cyclohexyl ring. |

| 155 / 157 | [M - C₄H₈]⁺˙ | Further alpha-cleavage fragmentation. |

| 128 | [M - C₆H₁₁]⁺ | Loss of cyclohexyl radical. |

| 176 | [M - Cl]⁺ | Loss of chlorine radical. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophore in 6-chloro-N-cyclohexylpyrazin-2-amine is the substituted pyrazine ring.

The presence of π-bonds and non-bonding electron pairs (on the nitrogen atoms) in the heteroaromatic system allows for specific electronic transitions. wikipedia.org The primary transitions expected are:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. libretexts.org

n → π* transitions: These involve the promotion of an electron from a non-bonding orbital (the lone pairs on the ring nitrogens) to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions. libretexts.orguobabylon.edu.iq

The absorption maxima (λmax) for substituted pyrazines typically fall within the UV range (200-400 nm). The presence of the electron-donating amino group and the electron-withdrawing chloro group on the pyrazine ring will influence the energy of these transitions and thus the specific λmax values observed. aip.orgresearchgate.net

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. nih.govnih.gov If a suitable single crystal of 6-chloro-N-cyclohexylpyrazin-2-amine can be grown, XRD analysis would provide an unambiguous determination of its molecular structure at the atomic level. researchgate.netwikipedia.org

The resulting data would yield:

Atomic Coordinates: The precise position of every atom in the crystal's unit cell.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, confirming the molecular geometry.

Conformation: The definitive conformation of the cyclohexyl ring (e.g., chair conformation) and the torsional angles describing the orientation of the cyclohexyl group relative to the pyrazine ring.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, including any hydrogen bonds (e.g., between the N-H group of one molecule and a nitrogen atom of a neighboring molecule) and other non-covalent interactions that stabilize the crystal structure.

This technique provides the ultimate confirmation of the structure predicted by spectroscopic methods.

Emerging Research Directions and Uncharted Territories

Novel Synthetic Methodologies for 6-chloro-N-cyclohexylpyrazin-2-amine and its Analogs

The development of efficient and versatile synthetic routes is paramount for the exploration of new chemical entities. For 6-chloro-N-cyclohexylpyrazin-2-amine and related structures, researchers are moving beyond traditional methods to embrace more sophisticated and sustainable approaches.

A key precursor for the synthesis of N-substituted aminopyrazines is 3-chloropyrazine-2-carboxamide, which can be synthesized from 3-chloropyrazine-2-carbonitrile. This intermediate is then reacted with various amines to introduce the desired N-substituent via aminodehalogenation. mdpi.com Microwave-assisted synthesis has emerged as a powerful tool in this context, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods. mdpi.com

Furthermore, transition-metal-free cross-coupling reactions are gaining traction as a greener alternative to traditional palladium-catalyzed methods. These reactions offer a more sustainable and cost-effective way to functionalize the pyrazine (B50134) core. The exploration of directed nucleophilic aromatic substitution (dSNAr) reactions, where a directing group guides the substitution to a specific position, presents another exciting avenue for the regioselective synthesis of complex pyrazine derivatives. rsc.org

The synthesis of a diverse library of analogs is crucial for structure-activity relationship (SAR) studies. By systematically varying the substituents on the pyrazine ring and the N-cyclohexyl moiety, researchers can fine-tune the compound's properties for specific applications. For instance, the introduction of different aryl or heterocyclic groups can be achieved through Suzuki-Miyaura coupling, while Sonogashira coupling can be employed to introduce alkynyl moieties, further expanding the chemical space of accessible analogs. A general synthetic strategy often involves the initial synthesis of a core pyrazine structure, such as 3-bromo-6-chloropyrazin-2-amine, which can then be further functionalized. mdpi.com

| Compound Name | Key Synthetic Strategy | Potential Application Area |

|---|---|---|

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Aminodehalogenation of a chloropyrazine precursor | Antimycobacterial agent |

| (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)proline | Suzuki-Miyaura coupling followed by SNAr reaction | Enzyme inhibition |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Microwave-assisted aminodehalogenation | Antimycobacterial agent |

Advanced Mechanistic Studies of Pyrazine Reactivity

A deeper understanding of the underlying reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For pyrazine derivatives, particularly chloropyrazines, advanced mechanistic studies are shedding light on the intricacies of their reactivity.

The reactivity of the pyrazine ring is significantly influenced by the two nitrogen atoms, which make it electron-deficient and generally resistant to electrophilic substitution. youtube.com Conversely, this electron deficiency makes the pyrazine ring susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group like chlorine is present. researchgate.net The reaction of 2-chloropyrazine (B57796) with amines is a classic example of an SNAr reaction.

Modern research is increasingly employing computational methods, such as Density Functional Theory (DFT), to model these reactions. nih.gov These studies help in elucidating the transition states and reaction pathways, providing insights that are often difficult to obtain through experimental means alone. For instance, computational studies can help predict whether a reaction proceeds through a stepwise mechanism involving a Meisenheimer complex or a concerted mechanism. nih.govnih.gov The stability of the Meisenheimer complex, a key intermediate in many SNAr reactions, can be evaluated, and the influence of substituents on its formation and decomposition can be predicted. researchgate.net

Kinetic studies are also vital for understanding pyrazine reactivity. By measuring reaction rates under different conditions (e.g., varying solvent, temperature, and nucleophile), researchers can gain quantitative insights into the factors that govern the reaction. For instance, kinetic data has shown that 2-chloropyrimidine (B141910) is significantly more reactive than chloropyrazine in nucleophilic substitution reactions. researchgate.netzenodo.org Such studies, when combined with computational modeling, provide a comprehensive picture of the reaction mechanism. researchgate.net

| Mechanistic Concept | Description | Relevance to 6-chloro-N-cyclohexylpyrazin-2-amine |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | A substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. | The primary reaction for introducing the N-cyclohexylamino group. |

| Meisenheimer Complex | A negatively charged intermediate formed in some SNAr reactions. | A potential intermediate in the synthesis of the target compound. |

| Concerted vs. Stepwise Mechanism | Describes whether bond-forming and bond-breaking occur simultaneously or in separate steps. | Advanced computational studies can distinguish between these pathways. |

| Computational Modeling (DFT) | Theoretical calculations to model molecular structures and reaction pathways. | Provides insights into transition states and reaction energetics. |

Exploration of New Chemical Applications Beyond Current Paradigms

While pyrazine derivatives have a well-established role in medicinal chemistry, emerging research is uncovering their potential in a wide array of new applications, particularly in materials science and optoelectronics. lifechemicals.comnih.gov

Organic Electronics: The electron-deficient nature of the pyrazine ring makes it an excellent building block for n-type organic semiconductors. mdpi.com Pyrazine-containing polymers are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) devices, and field-effect transistors (FETs). lifechemicals.comacs.org By incorporating pyrazine units into conjugated polymers, researchers can tune the material's electronic properties, such as its electron affinity and charge transport characteristics. acs.org For instance, pyrazine-based materials have been used as hole transport layers in perovskite solar cells. epa.gov

Fluorescent Probes and Sensors: The rigid, aromatic structure of the pyrazine core can be functionalized to create highly fluorescent molecules. nih.gov These fluorescent pyrazine derivatives are being explored as sensors for metal ions and as tracer agents for biological imaging. nih.govresearchgate.netgoogle.com The photophysical properties of these molecules, such as their absorption and emission wavelengths, can be fine-tuned by altering the substituents on the pyrazine ring. frontiersin.org This allows for the design of probes with specific spectral characteristics for various applications.

Photosensitizers: Pyrazine-based compounds are also showing promise as photosensitizers in photodynamic therapy (PDT) and dye-sensitized solar cells (DSSCs). mdpi.comsciforum.net In PDT, a photosensitizer absorbs light and generates reactive oxygen species that can kill cancer cells. In DSSCs, a dye molecule absorbs sunlight and injects an electron into a semiconductor, generating an electric current. rsc.org The strong absorption of light and favorable electrochemical properties of some pyrazine derivatives make them attractive candidates for these applications.

Coordination Polymers and MOFs: The nitrogen atoms in the pyrazine ring can act as ligands, coordinating to metal ions to form coordination polymers and metal-organic frameworks (MOFs). nih.govacs.org These materials have a wide range of potential applications, including gas storage and separation, catalysis, and sensing. The ability to systematically modify the organic linker (the pyrazine derivative) allows for the rational design of MOFs with desired pore sizes and functionalities.

| Application Area | Key Property of Pyrazine Core | Example of Pyrazine-Based Material |

|---|---|---|

| Organic Electronics | Electron-deficient nature | Conjugated polymers for OLEDs and OPVs |

| Fluorescent Probes | Rigid, tunable aromatic system | Sensors for metal ions and biological imaging agents |

| Photosensitizers | Strong light absorption and favorable redox properties | Dyes for dye-sensitized solar cells (DSSCs) |

| Coordination Polymers/MOFs | Ligand-forming ability of nitrogen atoms | Porous materials for gas storage and catalysis |

Q & A

Q. What are the optimal synthetic routes for 6-chloro-N-cyclohexylpyrazin-2-amine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 6-chloropyrazine-2-amine with cyclohexylamine. Key reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine in polar aprotic solvents (e.g., dichloromethane or DMF). Reaction optimization involves:

- Temperature control : Reactions are initiated at 0°C to minimize side reactions, followed by gradual warming to room temperature.

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexanes) or recrystallization improves purity .

- Yield enhancement : Excess amine (1.2–1.5 equivalents) ensures complete substitution of the chloro group .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 6-chloro-N-cyclohexylpyrazin-2-amine?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., cyclohexyl proton resonances at δ 1.4–2.0 ppm and pyrazine NH signals at δ 8.5–9.0 ppm) .

- Mass Spectrometry (FAB-MS or ESI-MS) : Fragmentation patterns validate molecular ions (e.g., [M+H]+ at m/z 227.69) and substituent loss (e.g., chlorine elimination) .

- X-ray Crystallography : Resolves bond angles and crystal packing (e.g., dihedral angles between pyrazine and cyclohexyl groups) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 6-chloro-N-cyclohexylpyrazin-2-amine in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations predict reaction pathways and transition states. For example:

Q. What strategies can resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Contradictions often arise from:

- Purity discrepancies : Validate compound purity via HPLC (>98%) and elemental analysis (e.g., C, H, N % matching theoretical values) .

- Assay variability : Standardize bioassay protocols (e.g., enzyme inhibition assays at fixed pH and temperature) .

- Structural analogs : Compare activity of derivatives (e.g., replacing cyclohexyl with tetrahydropyran groups) to isolate substituent effects .

Q. How can structure-activity relationships (SARs) be established for pyrazine derivatives like 6-chloro-N-cyclohexylpyrazin-2-amine?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with varied substituents (e.g., fluoro, methyl, or azido groups at the 3-position) .

- Biological testing : Measure IC values against target enzymes (e.g., cysteine proteases) to correlate substituent hydrophobicity with activity .

- 3D-QSAR modeling : Use comparative molecular field analysis (CoMFA) to map electrostatic and steric contributions to potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.